molecular formula C9H7BrO3 B1426100 Methyl 2-bromo-4-formylbenzoate CAS No. 90484-52-9

Methyl 2-bromo-4-formylbenzoate

Cat. No. B1426100
CAS RN: 90484-52-9
M. Wt: 243.05 g/mol
InChI Key: HVGRXTUWUNHKJB-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It has a molecular weight of 243.06 . The IUPAC name for this compound is “methyl 2-bromo-4-formylbenzoate” and its InChI code is "1S/C9H7BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-formylbenzoate” consists of a benzene ring substituted with a bromine atom, a formyl group, and a methyl ester group . The exact positions of these substituents on the benzene ring can be determined from the compound’s IUPAC name .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-formylbenzoate” is a solid at room temperature . It has a melting point of 44-48°C .

Scientific Research Applications

Synthesis and Material Science Applications

  • Intermediate for Complex Molecules : Methyl 2-bromo-4-formylbenzoate can serve as an intermediate in the synthesis of heterocyclic compounds and natural products with biological activities. For example, it may facilitate the synthesis of isoindolin-1-one derivatives via multicomponent reactions, showcasing its role in creating complex and potentially biologically active scaffolds (Lei et al., 2016).

  • Photodynamic Therapy Applications : Similar bromo-substituted compounds have been utilized in the synthesis of zinc phthalocyanines, which are noted for their high singlet oxygen quantum yield. These compounds demonstrate significant potential for use in photodynamic therapy for cancer treatment due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Metal Complexes with Selective Cytotoxicity : Metal complexes incorporating formylbenzoate derivatives have shown selective cytotoxicity against cancer cells. This illustrates the potential of incorporating methyl 2-bromo-4-formylbenzoate into metal-based drugs that target specific organelles or pathways within cancer cells (Basu Baul et al., 2017).

Chemical Synthesis and Optimization

  • Optimization of Synthesis Processes : Research on methyl p-formylbenzoate highlights the optimization of synthesis processes, such as hydrolysis, which can be relevant for efficiently producing derivatives like methyl 2-bromo-4-formylbenzoate. This optimization can lead to higher yields and purity, essential for subsequent applications in synthesis and drug development (Tan Jihua, 2014).

  • Development of Novel Synthetic Routes : The compound's structural features make it a valuable precursor in the development of novel synthetic routes for pharmacologically active molecules. For example, its use in tandem reactions for the synthesis of complex organic frameworks demonstrates its utility in creating pharmacologically relevant structures with potential applications in drug discovery and development.

Safety And Hazards

“Methyl 2-bromo-4-formylbenzoate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

“Methyl 2-bromo-4-formylbenzoate” is currently available for purchase from various chemical suppliers for research use . Its future directions could involve its use in the synthesis of other chemical compounds, although specific applications would depend on the needs of the researchers using it.

properties

IUPAC Name

methyl 2-bromo-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRXTUWUNHKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-formylbenzoate

CAS RN

90484-52-9
Record name Methyl 2-bromo-4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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